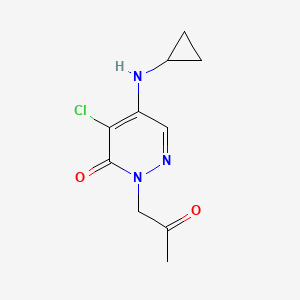
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C13H16O3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, has been achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a carboxylic acid group and a hydroxyphenyl group attached .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 220.27 .Aplicaciones Científicas De Investigación
Biotechnology and Green Chemistry
Biotechnological routes are exploring the use of biomass to produce lactic acid and its derivatives via fermentation. This process underscores the importance of renewable resources for the synthesis of valuable chemicals, which may include derivatives of 1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid. Such compounds could serve as feedstocks in green chemistry for producing biodegradable polymers or as precursors for other chemicals (Gao, Ma, & Xu, 2011).
Toxicology
In toxicological studies, compounds like crude 4-methylcyclohexanemethanol (MCHM) demonstrate low to moderate acute and subchronic oral toxicity. This suggests that similar cyclohexane derivatives, potentially including this compound, might exhibit similar toxicological profiles, which is crucial for assessing their safety in various applications (Paustenbach, Winans, Novick, & Green, 2015).
Catalysis and Organic Synthesis
The oxidation of cyclohexane is vital for the production of key intermediates like cyclohexanol and cyclohexanone, suggesting the importance of cyclohexane derivatives in industrial chemistry. Research on catalytic materials and reaction conditions for cyclohexane oxidation may provide insights into the reactivity and potential applications of this compound in synthesizing industrially relevant compounds (Abutaleb & Ali, 2021).
Antioxidant Properties
Hydroxycinnamic acids, which share structural similarities with this compound, have been studied for their significant biological properties, including antioxidant activity. These studies suggest that structural modifications can enhance the biological activities of such compounds, indicating potential applications in health and nutrition (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carboxylic acids typically donate a proton (H+) in physiological conditions, acting as a Bronsted acid . This can lead to various interactions with biological targets.
Biochemical Pathways
Cyclohexanecarboxylic acid, a related compound, has been reported to undergo microbial degradation to form para-hydroxybenzoic acid .
Pharmacokinetics
Carboxylic acids are generally well-absorbed in the gastrointestinal tract and can be metabolized in the liver .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid. For instance, the compound’s solubility in water can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and interaction with biological targets .
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7,14H,1-3,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLJOZVOMELKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1358798-21-6 |
Source


|
| Record name | 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)




![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)

![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)